molecular formula C14H23N5 B11742507 [(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11742507
M. Wt: 261.37 g/mol
InChI Key: RGFBDYLNFYGQRT-UHFFFAOYSA-N
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Description

[(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole derivatives with appropriate amine precursors. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This might include continuous flow reactors and automated synthesis systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, THF, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

[(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine
  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Uniqueness

[(1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which provides distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2-propylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-3-7-18-12-13(10-17-18)9-15-11-14-5-6-16-19(14)8-4-2/h5-6,10,12,15H,3-4,7-9,11H2,1-2H3

InChI Key

RGFBDYLNFYGQRT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2CCC

Origin of Product

United States

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